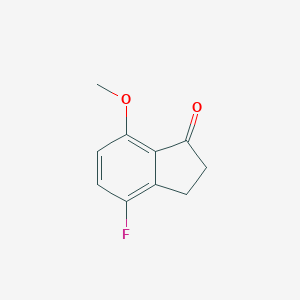

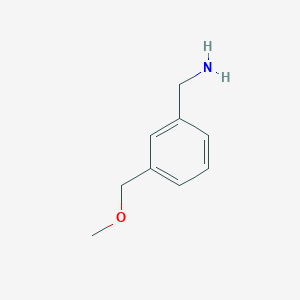

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

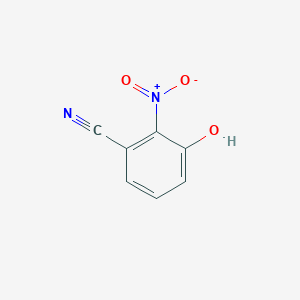

“4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9FO21. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, there are studies on the synthesis of related compounds23.Molecular Structure Analysis

The molecular structure of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” can be analyzed using computational methods such as density functional theory2. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, related compounds have been used in the construction of organic solar cells2.Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is 180.17 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.

Aplicaciones Científicas De Investigación

-

Antiviral Activity

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

-

Anti-inflammatory Activity

- Field : Medicinal Chemistry

- Application : Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which is structurally similar to inden-1-one, have been investigated as novel modulators of allergic and inflammatory responses .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

-

Anti-tumor Activity

- Field : Medicinal Chemistry

- Application : DHN derivatives with anti-tumor activities have been used as novel allergic and inflammatory responses modifiers .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

-

Anti-HIV Activity

-

Antioxidant Activity

-

Antimicrobial Activity

-

Antitubercular Activity

-

Antidiabetic Activity

-

Antimalarial Activity

-

Anticholinesterase Activities

- Field : Medicinal Chemistry

- Application : Indole derivatives have been reported to possess anticholinesterase activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

As “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a research compound, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. Unfortunately, I couldn’t find specific information on its safety and hazards.

Direcciones Futuras

The future directions for “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” could involve further research into its properties and potential applications. For example, related compounds have been used in the construction of organic solar cells2, suggesting potential applications in renewable energy technologies.

Please note that this analysis is based on the limited information available and may not be comprehensive. Further research may be needed to fully understand the properties and potential applications of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”.

Propiedades

IUPAC Name |

4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJPSYZJIFLOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562554 | |

| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

CAS RN |

127033-13-0 | |

| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)